[4-(2-METHYLPHENYL)PIPERAZINO](5-METHYL-2-THIENYL)METHANONE
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Overview
Description
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Chemical Reactions Analysis
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. This makes it a candidate for the development of new drugs for the treatment of conditions such as cardiac hypertrophy, congestive heart failure, and hypertension . In industry, it can be used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and the lower urinary tract . By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE can be compared with other piperazine derivatives, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . These compounds share similar structural features and biological activities but differ in their specific molecular targets and pharmacokinetic profiles. The uniqueness of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE lies in its specific interaction with alpha1-adrenergic receptors, making it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-5-3-4-6-15(13)18-9-11-19(12-10-18)17(20)16-8-7-14(2)21-16/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNAOWDRTPNWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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